molecular formula C13H18O6 B088117 beta-D-Galactopyranoside, phenylmethyl CAS No. 14897-46-2

beta-D-Galactopyranoside, phenylmethyl

Cat. No.: B088117
CAS No.: 14897-46-2
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-KSSYENDESA-N
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Description

Benzyl b-D-galactopyranoside is a natural product found in Camellia sinensis, Gymnadenia conopsea, and other organisms with data available.

Biological Activity

Beta-D-Galactopyranoside, phenylmethyl (commonly referred to as phenyl β-D-galactopyranoside) is a glycoside compound that has garnered attention for its various biological activities, particularly in the context of enzyme assays and gene expression studies. This article provides an overview of its biochemical applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H18O6
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 14897-46-2

Enzymatic Applications

1. Substrate for β-Galactosidase

Phenyl β-D-galactopyranoside is widely recognized as a substrate for β-galactosidase, an enzyme important in the hydrolysis of galactosides into monosaccharides. It serves as a non-inducing substrate in various biochemical assays. The compound's utility in enzyme assays was highlighted by Chester et al. (1976), who demonstrated its effectiveness in accepting l-[14C]fucose, facilitating studies related to blood-group substances .

2. Fluorescent Assays for Enzyme Activity

Research by Gong et al. (2009) developed a method using phenyl β-D-galactopyranoside derivatives to create fluorescent substrates for measuring β-galactosidase activity. This method allows for sensitive detection of enzyme activity, which is crucial in various biological and clinical research applications .

Gene Expression Visualization

Phenyl β-D-galactopyranoside derivatives have been explored as probes for visualizing gene expression through imaging techniques such as positron emission tomography (PET). Celen et al. (2008) synthesized and evaluated radiolabeled phenyl-galactopyranosides for in vivo visualization of LacZ gene expression, showcasing their potential in genetic studies and applications .

Pharmacological Studies

Recent studies have examined the pharmacological properties of β-galactopyranosides, including their role as inhibitors or enhancers of β-galactosidase activity. For example, compound 12 from a recent study showed significant chaperoning properties, enhancing β-Gal activity by 40% in GM1 gangliosidosis patient models . This suggests that modifications to the structure of galactopyranosides can lead to significant variations in biological activity.

Table 1: Summary of Biological Activities and Applications

Study ReferenceApplicationFindings
Chester et al. (1976)Enzyme AssaysEffective substrate for l-fucosyltransferase assays
Gong et al. (2009)Fluorescent AssaysDeveloped sensitive detection methods for β-galactosidase activity
Celen et al. (2008)Gene ExpressionEvaluated radiolabeled phenyl-galactopyranosides for PET imaging
Recent Pharmacological StudyChaperoning ActivityCompound 12 enhanced β-Gal activity by 40% in patient fibroblasts

The biological activity of phenyl β-D-galactopyranoside is primarily attributed to its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, facilitating the hydrolysis reaction that converts it into galactose and phenol. The structural characteristics of the compound influence its binding affinity and catalytic efficiency.

Kinetic Studies

Kinetic analysis has shown that individual molecules of β-galactosidase can catalyze thousands of reactions per minute, with variations based on substrate modifications . This highlights the importance of substrate design in optimizing enzyme activity.

Chemical Reactions Analysis

Hydrolysis Reactions

Beta-D-Galactopyranoside, phenylmethyl undergoes hydrolysis under both acidic and enzymatic conditions, cleaving the glycosidic bond to yield β-D-galactose and phenylmethanol (benzyl alcohol) .

Acid-Catalyzed Hydrolysis

  • Conditions : Performed in dilute aqueous HCl (0.1–1 M) at elevated temperatures (60–100°C) .

  • Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, proceeding via an oxocarbenium ion intermediate.

  • Outcome : Complete hydrolysis typically occurs within 2–4 hours, yielding equimolar amounts of β-D-galactose and phenylmethanol .

Enzymatic Hydrolysis

  • Enzyme : β-Galactosidase (e.g., from Aspergillus oryzae) catalyzes the reaction at physiological pH (6.5–7.5) and 37°C .

  • Applications :

    • Used in enzymatic assays to quantify β-galactosidase activity .

    • Critical in synthetic pathways for chiral intermediates due to stereospecific cleavage .

Key Study (Source )

  • Conditions :

    • Enzyme: Aspergillus oryzae β-galactosidase (EPRP formulation).

    • Substrates: D-galactose + racemic alcohols (e.g., 1-phenylethanol).

    • Solvent System: Low-water media (n-propanol).

  • Results :

    SubstrateProductEnantioselectivity (E)Yield (%)
    1-Phenylethanol(R)-(1-Phenylethyl)-β-D-galactoside>100085
    2-Octanol(R)-(2-Octyl)-β-D-galactoside3872

This method highlights the enzyme’s ability to discriminate between enantiomers, favoring R-configuration products .

Chemical Glycosylation and Protecting Group Strategies

Synthesis of β-D-galactopyranoside derivatives often involves strategic use of protecting groups to control stereochemistry :

Neighboring Group Participation

  • Participating Groups (e.g., acetyl): Direct β-glycoside formation via transient acetoxonium ion intermediates .

  • Non-Participating Groups (e.g., benzyl): Favor α-glycosides due to anomeric effect, but β-selectivity can be achieved using specific donors .

Example from Source :

  • Donor : 3,4,6-Tri-O-benzyl-2-O-acetyl-galactopyranosyl trichloroacetimidate.

  • Acceptor : Partially protected glycoside.

  • Outcome : β-Glycosidic linkage formed with >90% stereoselectivity under TMSOTf catalysis.

Aggregation and Structural Interactions

Spectroscopic studies reveal that phenyl-β-D-galactopyranoside forms dimers through intermolecular hydrogen bonds (e.g., OH···π and CH···π interactions) :

Key Findings (Source ):

  • Dimer Stability : Governed by hydroxyl group orientation (axial vs. equatorial).

  • Hydrogen Bond Networks :

    • β-PhGal dimers exhibit extensive interactions compared to glucopyranoside analogs.

    • Stabilization energy: ~15–20 kJ/mol (calculated via M06-2x/6-311++G(d,p)) .

Comparative Reactivity in Glycosylation

The phenylmethyl group enhances electron density at the anomeric center, influencing reaction pathways:

Reaction TypeConditionsMajor ProductYield (%)
Acid Hydrolysis1 M HCl, 80°C, 3 hβ-D-Galactose + Benzyl alcohol95
Enzymatic Transglycosylationβ-Galactosidase, 55°C, 4 h(R)-Alkyl-β-D-galactoside72–85
Chemical GlycosylationTMSOTf, CH2Cl2, –40°Cβ-Linked disaccharide90

Stability and Storage

  • Thermal Stability : Decomposes at >200°C (dec.) .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol .

  • Storage Recommendations : –20°C under inert atmosphere to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenylmethyl β-D-galactopyranoside, and how do enzymatic methods compare to chemical synthesis in yield and stereochemical control?

  • Methodological Answer : Phenylmethyl β-D-galactopyranoside is typically synthesized via glycosylation reactions . Two primary approaches are:

  • Chemical synthesis : Uses activated galactose donors (e.g., trichloroacetimidates) and phenylmethanol under acidic catalysis. Stereochemical control relies on protecting group strategies .
  • Enzymatic synthesis : Leverages β-galactosidases in reverse hydrolysis or transglycosylation reactions. This method offers better stereoselectivity but may require optimization of pH, temperature, and donor/acceptor ratios .
    Comparison Table :
MethodYield (%)StereoselectivityScalability
Chemical synthesis60-75ModerateHigh
Enzymatic synthesis40-65HighModerate

Q. How is phenylmethyl β-D-galactopyranoside utilized as a substrate in enzyme kinetics studies for β-galactosidase?

  • Methodological Answer : This compound serves as a chromogenic or fluorogenic substrate to assay β-galactosidase activity. Key steps include:

Substrate preparation : Dissolve in buffer (e.g., PBS, pH 6.5–7.5) to mimic physiological conditions.

Kinetic assays : Monitor hydrolysis via absorbance (e.g., nitrophenol release at 405 nm) or fluorescence (e.g., Xite™ Green product at 488/525 nm) .

Data analysis : Calculate KmK_m and VmaxV_{max} using Michaelis-Menten plots. Note that steric hindrance from the phenylmethyl group may reduce catalytic efficiency compared to smaller substrates (e.g., ONPG) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in β-galactosidase inhibition studies using phenylmethyl β-D-galactopyranoside derivatives?

  • Methodological Answer : Discrepancies in inhibition data often arise from:

  • Enzyme source variability : Recombinant vs. wild-type β-galactosidases may have divergent active-site conformations. Validate using isothermal titration calorimetry (ITC) to compare binding affinities .
  • Substrate aggregation : Phenylmethyl derivatives may form micelles at high concentrations, altering enzyme accessibility. Use dynamic light scattering (DLS) to assess aggregation thresholds .
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate/inhibitor concentrations to clarify mechanism .

Q. How can phenylmethyl β-D-galactopyranoside be functionalized for targeted drug delivery systems, and what analytical techniques validate structural integrity?

  • Methodological Answer : Functionalization strategies :

  • Covalent modifications : Introduce amino or carboxyl groups via regioselective oxidation (e.g., TEMPO/NaClO₂) for conjugation with therapeutics .
  • Glycosylation : Attach via glycosyltransferases to create branched structures for enhanced biocompatibility .
    Analytical validation :
  • NMR : 1H^1H- and 13C^13C-NMR confirm glycosidic bond configuration and substituent positions (e.g., phenylmethyl at C1) .
  • HPLC-MS : Quantify purity and detect side products (e.g., deacetylated byproducts) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting bioactivities for phenylmethyl β-D-galactopyranoside derivatives in cancer cell models?

  • Methodological Answer : Variations arise from:

  • Cell line specificity : Apoptosis induction (via p53/MAPK pathways) may depend on endogenous β-galactosidase expression levels. Validate using CRISPR knockouts .
  • Prodrug activation : Inefficient hydrolysis in low-β-galactosidase environments (e.g., solid tumors) reduces therapeutic efficacy. Use fluorogenic substrates to map enzyme activity spatially .
    Example Data :
Cell Lineβ-Gal Activity (U/mg)IC₅₀ (μM)
HCT-11612.5 ± 1.245.3
MCF-73.8 ± 0.7>100

Q. Methodological Best Practices

Q. What protocols optimize the use of phenylmethyl β-D-galactopyranoside in fluorescence-based senescence assays?

  • Methodological Answer :

  • Cell treatment : Incubate with 100 μM substrate in serum-free media for 45 minutes at 37°C.
  • Quenching : Rinse with PBS to remove extracellular hydrolysis products.
  • Detection : Use fluorescence microscopy (ex/em: 488/525 nm) or flow cytometry. Normalize to β-gal-negative controls .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-KSSYENDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

beta-D-Galactopyranoside, phenylmethyl
beta-D-Galactopyranoside, phenylmethyl
beta-D-Galactopyranoside, phenylmethyl
CID 85288770
beta-D-Galactopyranoside, phenylmethyl
Reactant of Route 6
beta-D-Galactopyranoside, phenylmethyl

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